2-({1-[2-(4-bromophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-({1-[2-(4-bromophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a unique combination of a bromophenyl group, a piperidine ring, and a cyclopenta[c]pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(4-bromophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Bromophenyl Acetyl Intermediate: This step involves the acylation of 4-bromophenyl with an acetyl group, often using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperidine Ring Formation: The bromophenyl acetyl intermediate is then reacted with piperidine under basic conditions to form the piperidinyl acetyl derivative.
Cyclopenta[c]pyridazinone Core Construction: The final step involves the cyclization of the piperidinyl acetyl derivative with a suitable cyclopentadiene derivative under acidic or basic conditions to form the cyclopenta[c]pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(4-bromophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to yield reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives depending on the specific nucleophile used.
Scientific Research Applications
2-({1-[2-(4-bromophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[2-(4-bromophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound featuring a bromophenyl group with potential bioactive properties.
Brorphine: A compound with a similar bromophenyl group, known for its pharmacological effects.
Uniqueness
2-({1-[2-(4-bromophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its cyclopenta[c]pyridazinone core and piperidine ring differentiate it from other bromophenyl-containing compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
2-[[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2/c22-18-6-4-15(5-7-18)12-20(26)24-10-8-16(9-11-24)14-25-21(27)13-17-2-1-3-19(17)23-25/h4-7,13,16H,1-3,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAFDURBQHVPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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